molecular formula C20H27NO4 B1218773 Bevantolol CAS No. 59170-23-9

Bevantolol

货号 B1218773
CAS 编号: 59170-23-9
分子量: 345.4 g/mol
InChI 键: HXLAFSUPPDYFEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bevantolol is a beta-adrenoceptor antagonist with selective beta-1 adrenoceptor affinity, devoid of intrinsic sympathomimetic activity, and only weak local anesthetic properties. It is known for its efficacy in treating mild to moderate hypertension and stable angina pectoris, showing comparable therapeutic efficacy to atenolol and propranolol for these conditions (Frishman, Goldberg, & Benfield, 1988).

Synthesis Analysis

While specific details on the synthesis process of Bevantolol are not provided in the available literature, it's important to note that its chemical synthesis would involve intricate organic reactions tailored to achieve its unique molecular structure, ensuring the selective beta-1 adrenoceptor affinity. For insights into analogous processes, one can refer to studies on the synthesis of complex molecules which involve multiple steps including activation, coupling, and protection-deprotection strategies to construct the desired molecular architecture (De Coen et al., 2018).

科学研究应用

药理学特性

贝万特洛尔是一种β-肾上腺素受体拮抗剂,对β-1肾上腺素受体具有很高的选择性,并具有弱的局部麻醉特性。研究发现,它在管理轻度至中度高血压和稳定性心绞痛方面表现出色,与阿替洛尔和普萘洛尔等其他β受体阻滞剂相比具有优势。贝万特洛尔的独特特性,包括降低外周血管阻力,使其成为药理研究的研究对象(Frishman, Goldberg, & Benfield, 1988)

心脏选择性和扩血管作用

深入的药理学研究揭示,贝万特洛尔不仅是一种心脏选择性β-肾上腺素受体拮抗剂,还具有扩血管活性,这使其与其他β受体阻滞剂有所区别。其在管理高血压和心绞痛等疾病方面的疗效与这些联合作用有关。研究表明,贝万特洛尔的心脏选择性通过各种实验得到确认,包括其对心房反应的优先拮抗作用以及对β-2外周受体的最小影响,使其与普萘洛尔等非选择性药物有所区别(Kaplan, 1986)

独特的附加作用

对贝万特洛尔的附加特性进行进一步研究发现,它与α-肾上腺素受体的相互作用以及心电生理作用,如心动过缓和1类抗心律失常作用。它对肾功能不全患者的外周循环和肾小球滤过率的影响也突显了其独特的药理特性。贝万特洛尔的多方面特性使其成为心血管药物治疗领域中一个引人注目的研究对象(Williams, 1987)

与其他β受体阻滞剂的比较

研究比较贝万特洛尔与普萘洛尔、美托洛尔等其他β受体阻滞剂在治疗高血压和扩张型心肌病等疾病方面的效果,表明其疗效可比并且副作用较少。这些比较对于了解贝万特洛尔在治疗方案中的地位以及其相对现有治疗方法的优势至关重要(Maclean, 1988)

临床意义和安全性

对贝万特洛尔的临床评估,特别是在患有严重高血压和其他心血管疾病的患者中,强调了其疗效和安全性。这些研究强调了贝万特洛尔作为治疗严重高血压的有效药物以及其良好的安全性,即使在长期应用中也是如此(Noshiro et al., 1995)

安全和危害

Bevantolol should be handled with personal protective equipment/face protection. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Relevant Papers

  • A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and angina pectoris .
  • Bevantolol hydrochloride–preclinical pharmacologic profile .

属性

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLAFSUPPDYFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42864-78-8 (hydrochloride)
Record name Bevantolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70860597
Record name Bevantolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.37e-02 g/L
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Animal experiments confirm both agonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors. By binding and antagonizing beta-1 receptors Bevantolol inhibits the normal normal epinephrine-mediated sympathetic actions such as increased heart rate. This has the effect of decreasing preload and blood pressure.
Record name Bevantolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bevantolol

CAS RN

59170-23-9
Record name Bevantolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59170-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevantolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059170239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevantolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 59170-23-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bevantolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEVANTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZXW6ZV21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

137-138 °C, 137 - 138 °C
Record name Bevantolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevantolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015409
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

When 3-(m-tolyloxy)-1,2-epoxypropane (hereinafter referred to as TOEP) represented by the following formula (2): ##STR2## reacts with β-(3,4 -dimethoxyphenyl) ethylamine (hereinafter referred to as HVA) represented by the following formula (3): ##STR3## to give bevantolol of the above formula (1), the resultant bevantolol further reacts with TOEP of the starting material to produce a by-product represented by the following formula (4): ##STR4## Such consumption of the produced bevantolol causes its low yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bevantolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bevantolol
Reactant of Route 3
Reactant of Route 3
Bevantolol
Reactant of Route 4
Reactant of Route 4
Bevantolol
Reactant of Route 5
Reactant of Route 5
Bevantolol
Reactant of Route 6
Reactant of Route 6
Bevantolol

Citations

For This Compound
973
Citations
EMV Williams - The Journal of Clinical Pharmacology, 1987 - Wiley Online Library
… bevantolol has a short half‐life, good control of hypertension can be achieved on once‐a‐day dosing. Safety: bevantolol … ; and in the peripheral circulation bevantolol does not, as do …
Number of citations: 13 accp1.onlinelibrary.wiley.com
HR Kaplan - The American Journal of Cardiology, 1986 - Elsevier
… vitro, bevantolol demonstrated greater antagonism of atrial than tracheal responses to isoproterenol. In vivo, bevantolol … A functional difference between bevantolol and propranolol was …
Number of citations: 13 www.sciencedirect.com
WH Frishman, RJ Goldberg, P Benfield - Drugs, 1988 - Springer
… that bevantolol is a relatively selective β 1 - adrenoceptor antagonist. In vitro and in vivo, bevantolol … Animal studies have shown the β-adrenoceptor blocking potency of bevantolol to be …
Number of citations: 21 link.springer.com
ID Dukes, EMV Williams - British journal of pharmacology, 1985 - ncbi.nlm.nih.gov
… Bevantolol was more potent in blocking the chronotropic than the hypotensive effects of isoprenaline in pithed rats. Bevantolol … Bevantolol caused hypertension in pithed rats, an effect …
Number of citations: 21 www.ncbi.nlm.nih.gov
A Selen, AW Kinkel, AC Darke, DS Greene… - European journal of …, 1986 - Springer
… bevantolol tablet mean maximum plasma bevantolol concentrations in young and elderly subjects were 1690ng/ml and 1810 ng/ml, respectively. Maximum bevantolol … state bevantolol …
Number of citations: 11 link.springer.com
JR Latts - Angiology, 1986 - journals.sagepub.com
… This paper presents an overview of the pharmacokinetics of bevantolol (the hydrochloride … the case with bevantolol (Table I and Figure 1). The relationship between bevantolol plasma …
Number of citations: 11 journals.sagepub.com
MJ Bowles, NS Khurmi, MJ O'hara… - The American Journal of …, 1986 - Elsevier
… Given once daily, 200 mg of bevantolol was compared with 200 mg of bevantolol given … OOi) with once-daily bevantolol and to 9.4 f 0.9 minutes (p
Number of citations: 14 www.sciencedirect.com
GJ Fairhurst - The American Journal of Cardiology, 1986 - Elsevier
… side effects were less frequent with bevantolol. Patients taking bevantolol showed a higher incidence of digestive system side effects. Bevantolol maintained a 24-hour antihypertensive …
Number of citations: 15 www.sciencedirect.com
HR Kaplan, T Chang, HW Eckerson… - Cardiovascular Drug …, 1985 - Wiley Online Library
… Pharmacologically, bevantolol can be characterized as being … Bevantolol was selected for clinical development following … moiety, first described for bevantolol, is unique since it …
Number of citations: 6 onlinelibrary.wiley.com
M Takita, S Kigoshi, I Muramatsu - The Japanese Journal of …, 1992 - jstage.jst.go.jp
… However, recent inves tigations have revealed that bevantolol … investigated the selectivity of bevantolol to each subtype of a … Recently, we found that chronic administration of bevantolol …
Number of citations: 10 www.jstage.jst.go.jp

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。